4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid -

4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Catalog Number: EVT-4487009
CAS Number:
Molecular Formula: C22H16F3N3O2
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is not described in the provided papers, similar pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods. One common approach involves multicomponent reactions utilizing phenyl/benzothiazolylhydrazine, 1,3-diketones, and substituted acrylonitriles. []

Another method involves the reaction of 3-amino-pyrazoles with appropriately substituted pyridine derivatives followed by cyclization and functional group transformations. [] The presence of a carboxylic acid group in the target molecule suggests a potential final step involving hydrolysis of a corresponding ester or nitrile precursor.

Chemical Reactions Analysis
  • Metal complexation: The pyrazolo[3,4-b]pyridine core can coordinate with metal ions, potentially creating complexes with unique catalytic or biological properties. []
Mechanism of Action
  • Enzyme inhibition: The compound could bind to the active site of specific enzymes involved in disease pathways, thereby inhibiting their activity. []
  • Receptor modulation: It could interact with cell surface receptors, acting as an agonist or antagonist to modulate downstream signaling pathways. [, ]
  • DNA interaction: The molecule might intercalate with DNA, interfering with DNA replication and transcription processes. []
Applications
  • Anticancer activity: Given the reported anticancer activity of some pyrazolo[3,4-b]pyridine derivatives, [] this compound could be investigated for its potential to inhibit the growth of cancer cells.
  • Anti-inflammatory properties: Considering the role of 15-lipoxygenase inhibition in inflammatory processes, [] this compound could be explored for its potential anti-inflammatory activity.
  • Antimicrobial activity: Based on the reported antimicrobial properties of certain pyrazolo[3,4-b]pyridine derivatives, [, ] this compound could be screened against various bacterial and fungal strains.
  • Cardiovascular research: Considering the role of sGC in regulating vascular tone, [, ] this compound could be studied for its potential to modulate sGC activity and impact cardiovascular function.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. It was synthesized using FeCl3-SiO2 as a catalyst. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, highlighting the versatility of this scaffold in constructing diverse compounds. []

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound served as a starting material for synthesizing various pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. []
  • Relevance: Similar to 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, this compound contains a pyrazolo[3,4-b]pyridine core, indicating a shared synthetic origin and potential for analogous chemical modifications. []

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. It showed efficacy in preclinical models of Parkinson's disease but was discontinued due to potential immune-related side effects. []
  • Relevance: While PF470 contains a pyrazolo[3,4-b]pyrazine core, its structural similarity to 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, particularly the presence of aryl and methyl substituents, suggests potential overlap in their chemical properties and potential biological targets. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator that has been studied for its vasodilatory effects. Research suggests it works through cGMP-dependent and -independent mechanisms, including blockade of Ca2+ influx. []
  • Relevance: This compound shares a structural resemblance with 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid through their common pyrazolo[3,4-b]pyridine core and the presence of aryl substituents, indicating potential similarities in their chemical and pharmacological profiles. []
  • Compound Description: YC-1 is another nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator investigated for its vasorelaxant properties. Its mechanism of action involves both cGMP-dependent and -independent pathways, including blocking Ca2+ influx. []
  • Relevance: Although YC-1 differs in its core structure, its classification alongside BAY 41-2272 as an NO-independent sGC stimulator with similar mechanisms of action suggests that 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, with its related structure, may also possess some affinity for sGC or exhibit similar biological activities. []
  • Compound Description: This compound is a 2-methoxy-substituted derivative of a series of pyrazolo[3,4-b]pyridine compounds. It is structurally similar to its 4-methyl- and 4-chloro-substituted analogues but exhibits different structural relationships. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core, a 3-methyl group, a phenyl substituent at the 1-position, and a trifluoromethyl group at the 6-position with 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid. This close structural similarity suggests potential commonalities in their synthetic pathways and potential biological activities. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine under microwave irradiation. []
  • Relevance: Although this compound features a tetrahydro-pyrazolo[3,4-b]pyridine core, its structural similarity to 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, particularly the shared 3-methyl and 1-phenyl substituents, highlights the importance of these specific modifications in the context of pyrazolo[3,4-b]pyridine chemistry. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound, characterized by X-ray crystallography, demonstrates conformational chirality. The three aryl groups of this compound are not coplanar with the central pyrazolo[3,4-b]pyridine core. []
  • Relevance: This compound provides a valuable point of comparison to 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid due to their shared pyrazolo[3,4-b]pyridine core, the 3-methyl substituent, and the presence of a chlorophenyl group. Analyzing their structural differences, particularly the substitution patterns on the aryl rings and their spatial arrangements, can offer insights into the structure-activity relationships of this compound class. []

4-(4-Bromo­phen­yl)-3-meth­yl-1-phen­yl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Compound Description: Synthesized using microwave irradiation, this compound contains a dihydropyridine ring adopting a distorted envelope conformation. Its crystal structure is notable for the presence of three crystallographically independent molecules in the asymmetric unit. []
  • Relevance: The presence of a dihydropyridine ring in this compound, compared to the fully aromatic pyrazolo[3,4-b]pyridine in 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, allows for exploring the impact of this structural difference on chemical reactivity and potential biological activity. []

6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and Analogues

  • Compound Description: This compound, along with its 4-methoxyphenyl and 3,4,5-trimethoxyphenyl analogues, are pyrazolo[3,4-b]pyridine derivatives that crystallize as solvates from dimethylformamide. These compounds are characterized by various intermolecular interactions, including C-H...pi(arene) and N-H...O hydrogen bonds. []
  • Relevance: The presence of an indole moiety in these compounds, absent in 4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, provides a structural point of divergence. Studying the impact of this indole group on the physicochemical properties and biological activities of these analogues can inform the design of future pyrazolo[3,4-b]pyridine derivatives with tailored properties. []

Properties

Product Name

4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

IUPAC Name

4-[3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Molecular Formula

C22H16F3N3O2

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C22H16F3N3O2/c1-12-3-5-14(6-4-12)18-11-17(22(23,24)25)19-13(2)27-28(20(19)26-18)16-9-7-15(8-10-16)21(29)30/h3-11H,1-2H3,(H,29,30)

InChI Key

HHYAKBCGUYQYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.